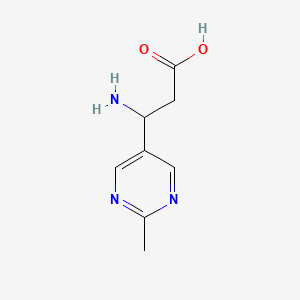
3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid is an organic compound that features both an amino group and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-methylpyrimidin-5-yl)-3-oxopropionates . The reaction conditions often include the use of aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal (DMFDMA) as C1 synthons .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the pyrimidine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(2-methylpyrimidin-4-yl)propanoic acid: Similar structure but with a different position of the methyl group on the pyrimidine ring.
3-Amino-3-(2-cycloamino-4-methylpyrimidin-5-yl)propanoic acid: Contains a cycloamino substituent at position 2.
Uniqueness
3-Amino-3-(2-methylpyrimidin-5-yl)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
3-amino-3-(2-methylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-10-3-6(4-11-5)7(9)2-8(12)13/h3-4,7H,2,9H2,1H3,(H,12,13) |
Clave InChI |
CYKSKZDFHBUUNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=N1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



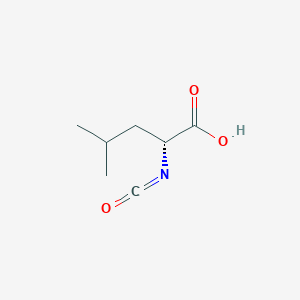
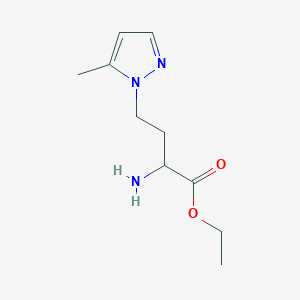


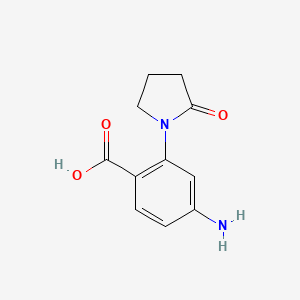
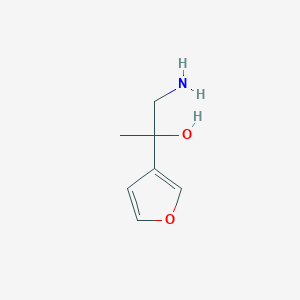
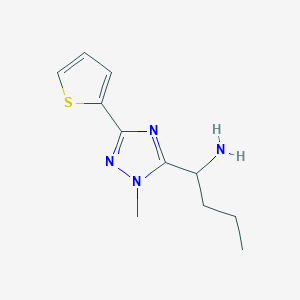
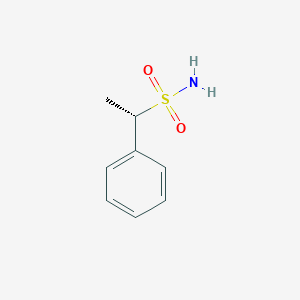
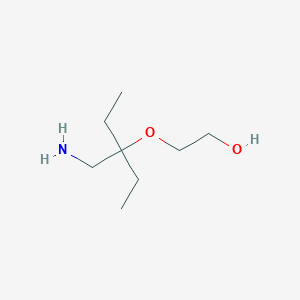



![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
